N,N-Dimethyl-N'-diphenylmethyl-acetamidine
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Overview
Description
N,N-Dimethyl-N’-diphenylmethyl-acetamidine is an organic compound that belongs to the class of amidines Amidines are characterized by the presence of a carbon-nitrogen double bond (C=N) and a nitrogen atom bonded to the carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-N’-diphenylmethyl-acetamidine typically involves the reaction of N,N-dimethylacetamide with benzyl chloride in the presence of a base such as sodium hydride. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The reaction conditions usually involve heating the reaction mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of N,N-Dimethyl-N’-diphenylmethyl-acetamidine may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethyl-N’-diphenylmethyl-acetamidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Lithium aluminum hydride, sodium borohydride; conditions: anhydrous solvents.
Substitution: Halogens, alkylating agents; conditions: presence of a catalyst or base.
Major Products Formed:
Oxidation: Corresponding oxides or hydroxylated derivatives.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N,N-Dimethyl-N’-diphenylmethyl-acetamidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds. Its unique structure allows it to participate in diverse chemical reactions, making it valuable in synthetic chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: N,N-Dimethyl-N’-diphenylmethyl-acetamidine is explored for its potential therapeutic applications. It is evaluated for its efficacy in treating certain medical conditions and its mechanism of action in biological systems.
Industry: The compound finds applications in the production of pharmaceuticals, agrochemicals, and specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’-diphenylmethyl-acetamidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular processes. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N,N-Dimethylacetamide: A related compound with similar structural features but different reactivity and applications.
N,N-Dimethylethylenediamine: Another similar compound used in organic synthesis and industrial applications.
Uniqueness: N,N-Dimethyl-N’-diphenylmethyl-acetamidine stands out due to its unique combination of functional groups and structural features
Properties
CAS No. |
57058-35-2 |
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Molecular Formula |
C17H20N2 |
Molecular Weight |
252.35 g/mol |
IUPAC Name |
N'-benzhydryl-N,N-dimethylethanimidamide |
InChI |
InChI=1S/C17H20N2/c1-14(19(2)3)18-17(15-10-6-4-7-11-15)16-12-8-5-9-13-16/h4-13,17H,1-3H3 |
InChI Key |
LONKYVIUVUQARL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C |
Origin of Product |
United States |
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